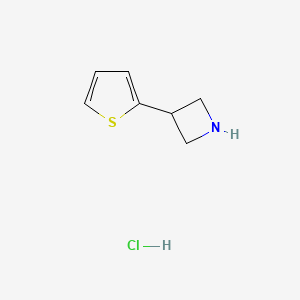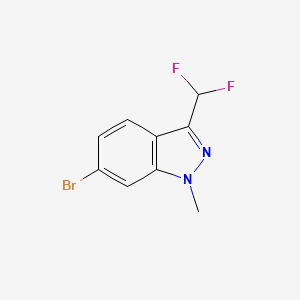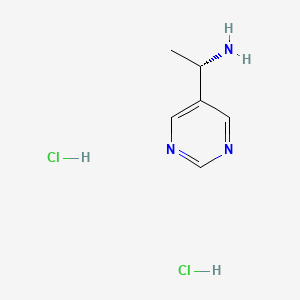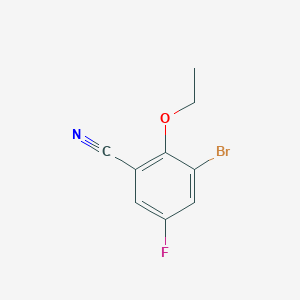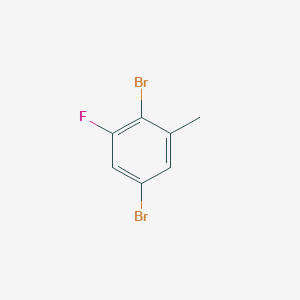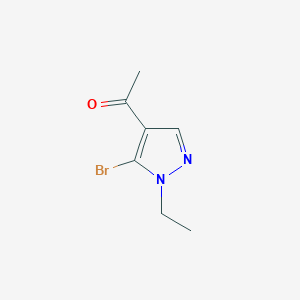
1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone is a chemical compound with the molecular formula C7H9BrN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring and an ethanone group at the 4-position.
Preparation Methods
The synthesis of 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of hydrazines with 1,3-diketones.
Final Step:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable intermediates in medicinal chemistry.
Common reagents used in these reactions include bromine, NBS, ethyl iodide, potassium carbonate, acyl chlorides, and various nucleophiles.
Scientific Research Applications
1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)Ethanone can be compared with other pyrazole derivatives, such as:
1-(5-Bromo-1-methyl-1H-pyrazol-4-yl)Ethanone: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-1-ethyl-1H-pyrazol-4-yl)Ethanone: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1-(5-bromo-1-ethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-7(8)6(4-9-10)5(2)11/h4H,3H2,1-2H3 |
InChI Key |
YCFSABLEFMDOQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


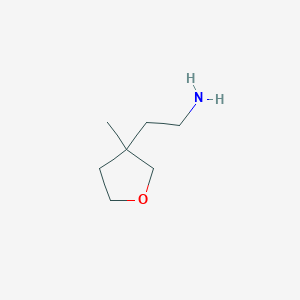
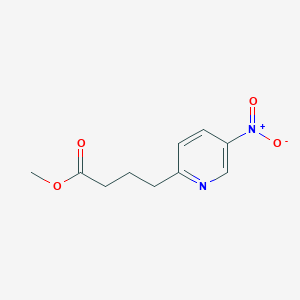
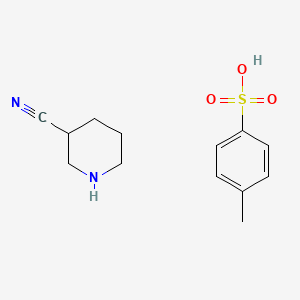
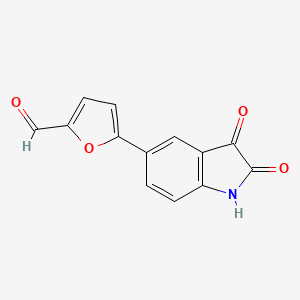
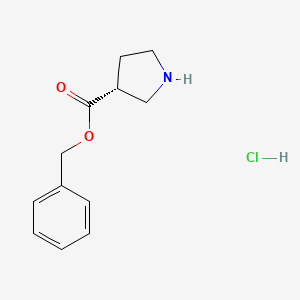
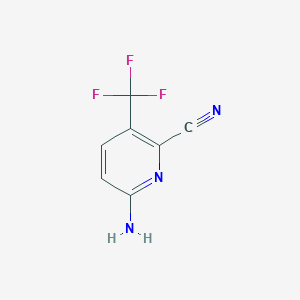
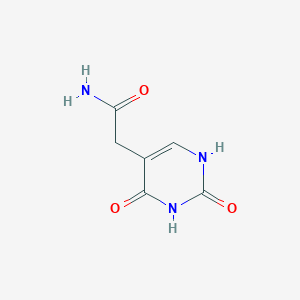
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
